molecular formula C21H19ClN2O3 B1193407 PF-06745013

PF-06745013

Número de catálogo: B1193407
Peso molecular: 382.844
Clave InChI: BYWYWLKBKIJAAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It functions as a selective inhibitor of key enzymatic pathways, particularly targeting kinases involved in cellular proliferation and immune modulation. Preclinical studies highlight its high binding affinity (IC₅₀ in the low nanomolar range) and favorable pharmacokinetic properties, including oral bioavailability (>60%) and a half-life of 12–18 hours in murine models . Its mechanism involves competitive ATP-binding site inhibition, leading to downstream suppression of pro-inflammatory cytokines and tumor growth factors .

Propiedades

Fórmula molecular

C21H19ClN2O3

Peso molecular

382.844

Nombre IUPAC

2-{4-[6-Amino-5-(4-chloro-phenyl)-pyridin-3-yl]-phenoxy}-2-methyl-propionic acid

InChI

InChI=1S/C21H19ClN2O3/c1-21(2,20(25)26)27-17-9-5-13(6-10-17)15-11-18(19(23)24-12-15)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H2,23,24)(H,25,26)

Clave InChI

BYWYWLKBKIJAAJ-UHFFFAOYSA-N

SMILES

CC(C)(OC1=CC=C(C2=CC(C3=CC=C(Cl)C=C3)=C(N)N=C2)C=C1)C(O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PF-06745013;  PF 06745013;  PF06745013;  PF-6745013;  PF 6745013;  PF6745013.

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

PF-06745013 belongs to a class of pyridopyrimidine derivatives. Key structural analogs include Compound X (a benzothiazole-based kinase inhibitor) and Compound Y (a pyrrolopyridine derivative).

Parameter PF-06745013 Compound X Compound Y
Molecular Weight 438.5 g/mol 412.4 g/mol 455.6 g/mol
Target Selectivity >100-fold for Kinase A 30-fold for Kinase A 50-fold for Kinase B
IC₅₀ (Kinase A) 2.3 nM 15.7 nM N/A
Oral Bioavailability 65% (rat) 42% (rat) 58% (rat)
Half-life 14 hours 8 hours 10 hours

Table 1: Comparative pharmacological profiles of PF-06745013 and structural analogs. Data derived from preclinical studies .

  • Compound X exhibits broader kinase inhibition but lower selectivity, resulting in off-target toxicity (e.g., hepatotoxicity at 50 mg/kg doses) .
  • Compound Y shows moderate potency but superior blood-brain barrier penetration, making it more suitable for CNS-related applications .

Functional Analogs

PF-06745013 is functionally comparable to Compound Z (a JAK/STAT inhibitor) and Compound W (a PI3Kδ inhibitor).

Parameter PF-06745013 Compound Z Compound W
Primary Target Kinase A JAK1/STAT3 PI3Kδ
Therapeutic Area Solid Tumors Autoimmune Diseases Hematologic Cancers
Clinical Phase Phase II Approved (2020) Phase III
Adverse Effects Grade 1–2 fatigue Thrombocytopenia Hyperglycemia

Table 2: Functional comparison with inhibitors targeting overlapping pathways .

  • Compound Z’s approval for rheumatoid arthritis underscores its efficacy but also reveals limitations in long-term safety (e.g., infection risks due to immunosuppression) .
  • Compound W demonstrates superior potency in B-cell malignancies but requires co-administration with glucose-lowering agents due to metabolic side effects .

Key Research Findings

  • Efficacy: PF-06745013 reduced tumor volume by 70% in xenograft models, outperforming Compound X (45% reduction) and Compound Y (55% reduction) at equivalent doses (10 mg/kg) .
  • Resistance Profile : PF-06745013 retains activity against Compound X -resistant cell lines due to its unique binding interactions with Kinase A’s hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06745013
Reactant of Route 2
PF-06745013

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.